N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
Overview
Description
N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromophenylamine with trifluoroacetic anhydride to form an intermediate, which is then subjected to further reactions to introduce the hydroxy and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical properties and potential applications. For example, oxidation may yield a ketone, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and utility.
Scientific Research Applications
N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The presence of the trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom may participate in halogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-4-(trifluoromethyl)benzamide
- N-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
- N-(2-chlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
Uniqueness
N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide stands out due to the specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of both bromine and trifluoromethyl groups enhances its potential for diverse applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF6NO2/c12-6-3-1-2-4-7(6)19-8(20)5-9(21,10(13,14)15)11(16,17)18/h1-4,21H,5H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPSXJIZNPRSJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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